molecular formula C9H8BrNO2 B1374263 6-Bromo-3-hydroxy-3-methylindolin-2-one CAS No. 1190314-65-8

6-Bromo-3-hydroxy-3-methylindolin-2-one

Katalognummer B1374263
CAS-Nummer: 1190314-65-8
Molekulargewicht: 242.07 g/mol
InChI-Schlüssel: IGRQAUGYEAXYJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-hydroxy-3-methylindolin-2-one is a chemical compound with the molecular formula C9H8BrNO2 . It has a molecular weight of 242.07 .


Synthesis Analysis

The synthesis of 6-Bromo-3-hydroxy-3-methylindolin-2-one involves a two-stage process . In the first stage, 6-bromo-3-hydroxy-3-methylindolin-2-one is combined with a dimethylsulfide borane complex in tetrahydrofuran at 60℃ . In the second stage, methanol is added to the mixture in tetrahydrofuran .


Chemical Reactions Analysis

Specific chemical reactions involving 6-Bromo-3-hydroxy-3-methylindolin-2-one are not explicitly mentioned in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-3-hydroxy-3-methylindolin-2-one, such as its boiling point and density, are not provided in the available sources .

Wissenschaftliche Forschungsanwendungen

Chemical Isolation from Marine Molluscs

6-Bromo-3-hydroxy-3-methylindolin-2-one has been isolated from ether extracts of marine molluscs, particularly Dicathais orbita. It is derived from sodium tyrindoxyl sulphate, indicating its natural occurrence and potential biological significance in marine organisms (Baker & Duke, 1973).

Crystallography and Structural Analysis

Studies have been conducted on the crystal structure of similar compounds, contributing to the understanding of chemical bonding and molecular interactions. For instance, the analysis of 3-hydroxyimino-1-methylindolin-2-one molecules revealed insights into hydrogen bonding and π–π stacking interactions (Miao et al., 2011).

Tubulin Polymerization Inhibition

Compounds structurally related to 6-Bromo-3-hydroxy-3-methylindolin-2-one have shown potential in inhibiting tubulin polymerization, a mechanism relevant in the development of cytostatic agents for cancer treatment. This highlights the potential for derivatives of this compound in medicinal chemistry and cancer research (Gastpar et al., 1998).

Synthesis of Spiro Oxindole Alkaloids

Research into the synthesis of spiro oxindole alkaloids, which are important in medicinal chemistry, has utilized related compounds as intermediates. This indicates the role of such compounds in the synthesis of complex organic molecules with potential therapeutic applications (Bell et al., 2000).

Drug Discovery and Process Improvement

In the field of drug discovery, related compounds have been used as key intermediates, demonstrating their importance in the development of new pharmaceuticals. For example, the improvement of synthetic routes for such intermediates has facilitated the efficient production of drugs (Nishimura & Saitoh, 2016).

Antimicrobial Properties

There is evidence of antimicrobial properties in compounds structurally similar to 6-Bromo-3-hydroxy-3-methylindolin-2-one. This suggests potential applications in developing new antimicrobial agents (Volk et al., 2009).

Safety And Hazards

The safety and hazards associated with 6-Bromo-3-hydroxy-3-methylindolin-2-one are not explicitly stated in the available sources .

Zukünftige Richtungen

The future directions for the research and application of 6-Bromo-3-hydroxy-3-methylindolin-2-one are not specified in the available sources .

Eigenschaften

IUPAC Name

6-bromo-3-hydroxy-3-methyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-9(13)6-3-2-5(10)4-7(6)11-8(9)12/h2-4,13H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRQAUGYEAXYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216260
Record name 6-Bromo-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-hydroxy-3-methylindolin-2-one

CAS RN

1190314-65-8
Record name 6-Bromo-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a ice-cold solution of methyl magnesium iodide prepared from magnesium (1.7 g, 70.78 mmoles) and methyl iodide (4.40 ml, 70.78 mmoles) in diethyl ether (60 ml), 6-bromoisatin (4 g, 17.69 mmoles) in THF(120 ml) was added and warmed to room temperature. After 12 h, the reaction mixture was cooled to 0° C., quenched with dilute HCl and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated under reduced pressure to afford the title compound as brown solid (4.2 g, 93% yield). 1H-NMR (δ ppm, CDCl3, 400 MHz): δ 10.34(s,1H), 7.23(t, J=7.9 Hz, 1H), 7.14(dd, J=7.9,1.7 Hz, 1H), 6.93(d, J=1.6 Hz, 1H), 5.92(s, 1H), 1.33(s, 3H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

To a mixture of 6-bromoisatin (255 mg, 1.13 mmol) in THF (3.0 mL) was added methylmagnesium bromide (1.12 mL, 3.39 mmol, 3M in ether). The solution was stirred at room temperature for 2 hours. The solution was cooled to 0° C. and was quenched with a saturated solution of ammonium chloride. The aqueous layer was extracted with EtOAc (3×), washed with brine, dried over MgSO4, filtered and concentrated to afford 6-bromo-3-hydroxy-3-methylindolin-2-one 7.45. The solid was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ 10.35 (s, 1H), 7.24 (d, J=7.9 Hz, 1H), 7.15 (dd, J=7.9, 1.8 Hz, 1H), 6.94 (d, J=1.8 Hz, 1H), 5.94 (s, 1H), 1.34 (s, 3H).
Quantity
255 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-hydroxy-3-methylindolin-2-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-hydroxy-3-methylindolin-2-one
Reactant of Route 3
6-Bromo-3-hydroxy-3-methylindolin-2-one
Reactant of Route 4
Reactant of Route 4
6-Bromo-3-hydroxy-3-methylindolin-2-one
Reactant of Route 5
Reactant of Route 5
6-Bromo-3-hydroxy-3-methylindolin-2-one
Reactant of Route 6
6-Bromo-3-hydroxy-3-methylindolin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.